1-(6-Methylpyridin-2-yl)piperazine
Overview
Description
1-(6-Methylpyridin-2-yl)piperazine is a heterocyclic organic compound with the molecular formula C₁₀H₁₅N₃. It is characterized by a piperazine ring attached to a 6-methylpyridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(6-Methylpyridin-2-yl)piperazine can be synthesized through several methods. One common approach involves the reaction of 6-methyl-2-chloropyridine with piperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher throughput and consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-(6-Methylpyridin-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The piperazine ring can undergo substitution reactions with electrophiles, leading to the formation of N-substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced piperazine derivatives.
Substitution: N-substituted piperazine derivatives.
Scientific Research Applications
1-(6-Methylpyridin-2-yl)piperazine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is used in the study of biological pathways and as a building block for bioactive molecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of agrochemicals and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(6-Methylpyridin-2-yl)piperazine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The piperazine ring provides a scaffold that can interact with various biological targets, influencing pathways related to neurotransmission and cellular signaling .
Comparison with Similar Compounds
1-(2-Pyridyl)piperazine: Similar structure but with the pyridine ring attached at the 2-position.
1-(4-Methylpyridin-2-yl)piperazine: Similar structure with a methyl group at the 4-position of the pyridine ring.
1-(3-Methylpyridin-2-yl)piperazine: Similar structure with a methyl group at the 3-position of the pyridine ring.
Uniqueness: 1-(6-Methylpyridin-2-yl)piperazine is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding affinity and selectivity towards biological targets, making it a valuable compound for medicinal chemistry research .
Properties
IUPAC Name |
1-(6-methylpyridin-2-yl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-9-3-2-4-10(12-9)13-7-5-11-6-8-13/h2-4,11H,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSMEFSBAHULFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371723 | |
Record name | 1-(6-methylpyridin-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55745-89-6 | |
Record name | 1-(6-methylpyridin-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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